molecular formula C25H42LiN7O18P3S B14764316 DL-3-Hydroxybutyryl coenzyme A lithium salt

DL-3-Hydroxybutyryl coenzyme A lithium salt

Cat. No.: B14764316
M. Wt: 860.6 g/mol
InChI Key: HWNYNXALHOUFMU-ANIFFHQCSA-N
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Description

DL-3-Hydroxybutyryl coenzyme A lithium salt: is a compound that plays a significant role in various biochemical processes. It is a derivative of coenzyme A, which is essential for the metabolism of fatty acids and the production of energy in the body. This compound is particularly important in the study of bacterial polyhydroxyalkanoates (PHB) and is used as a substrate in various enzymatic assays .

Preparation Methods

Synthetic Routes and Reaction Conditions: DL-3-Hydroxybutyryl coenzyme A lithium salt is synthesized from β-hydroxybutyric acid through the action of short-chain-CoA synthase . The reaction involves the conversion of β-hydroxybutyric acid to DL-3-Hydroxybutyryl coenzyme A, which is then combined with lithium to form the lithium salt. The reaction conditions typically involve the use of specific enzymes and controlled temperature settings to ensure the purity and stability of the compound .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation processes. These processes utilize bacterial strains that can produce β-hydroxybutyric acid, which is then converted to the desired compound through enzymatic reactions. The production process is optimized to achieve high yields and purity levels, making the compound suitable for various research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: DL-3-Hydroxybutyryl coenzyme A lithium salt undergoes several types of chemical reactions, including oxidation, reduction, and substitution .

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include polyhydroxyalkanoates (PHB), which are biopolymers used in various industrial applications .

Scientific Research Applications

DL-3-Hydroxybutyryl coenzyme A lithium salt has a wide range of scientific research applications :

Comparison with Similar Compounds

  • Acetoacetyl coenzyme A sodium salt hydrate
  • Butyryl coenzyme A lithium salt hydrate
  • Crotonoyl coenzyme A trilithium salt
  • DL-3-Hydroxy-3-methylglutaryl coenzyme A sodium salt hydrate
  • Acetyl coenzyme A trisodium salt
  • β-Methylcrotonyl coenzyme A lithium salt
  • Isobutyryl coenzyme A lithium salt
  • Malonyl coenzyme A lithium salt

Uniqueness: DL-3-Hydroxybutyryl coenzyme A lithium salt is unique due to its specific role in the production of polyhydroxyalkanoates (PHB) and its use as a substrate in various enzymatic assays. Its ability to undergo multiple types of chemical reactions and its wide range of applications in scientific research make it a valuable compound in both academic and industrial settings .

Properties

Molecular Formula

C25H42LiN7O18P3S

Molecular Weight

860.6 g/mol

InChI

InChI=1S/C25H42N7O18P3S.Li/c1-13(33)8-16(35)54-7-6-27-15(34)4-5-28-23(38)20(37)25(2,3)10-47-53(44,45)50-52(42,43)46-9-14-19(49-51(39,40)41)18(36)24(48-14)32-12-31-17-21(26)29-11-30-22(17)32;/h11-14,18-20,24,33,36-37H,4-10H2,1-3H3,(H,27,34)(H,28,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41);/t13?,14-,18-,19-,20+,24-;/m1./s1

InChI Key

HWNYNXALHOUFMU-ANIFFHQCSA-N

Isomeric SMILES

[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Canonical SMILES

[Li].CC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O

Origin of Product

United States

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